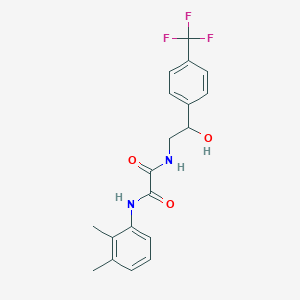

N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it’s reacted. The oxalamide group could potentially undergo hydrolysis to form oxalic acid and an amine. The phenyl groups might undergo electrophilic aromatic substitution reactions, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could influence its solubility in different solvents. The aromatic phenyl groups could contribute to its UV/Vis absorption properties .Scientific Research Applications

Flubendiamide: A Novel Insecticide

Flubendiamide is characterized by its unique chemical structure and exhibits extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. Its distinctiveness stems from novel substituents in its structure, contributing to its effectiveness and safety for non-target organisms. It's a promising agent for controlling lepidopterous insects, highlighting its application in insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Copper-Catalyzed Hydroxylation

The use of Cu(acac)2 and BHMPO catalyzes the hydroxylation of (hetero)aryl halides under mild conditions. This catalytic system facilitates the transformation of a wide range of (hetero)aryl chlorides and more reactive halides into phenols and hydroxylated heteroarenes, showcasing the method's versatility and efficiency in functional group transformation (Xia et al., 2016).

N-Aryl-Substituted 3-hydroxypyridin-4-ones

The study of N-aryl-substituted 3-hydroxypyridin-4-ones reveals insights into their molecular structures, demonstrating how these compounds form hydrogen-bonded dimeric pairs. This structural characteristic could be relevant in understanding the compound's stability and reactivity, contributing to its potential applications in chemical synthesis and design (Burgess et al., 1998).

Polymorphism in Pharmaceutical Compounds

Investigations into the polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride highlight the challenges and techniques in characterizing these forms. Understanding polymorphism is crucial for drug formulation and efficacy, indicating the importance of detailed structural and spectroscopic analysis in pharmaceutical research (Vogt et al., 2013).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3/c1-11-4-3-5-15(12(11)2)24-18(27)17(26)23-10-16(25)13-6-8-14(9-7-13)19(20,21)22/h3-9,16,25H,10H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSFEODIIIKTSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2603860.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2603867.png)

![2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2603869.png)

![2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2603875.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B2603877.png)